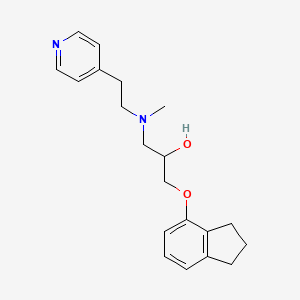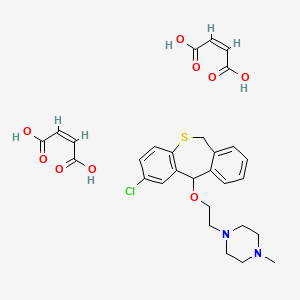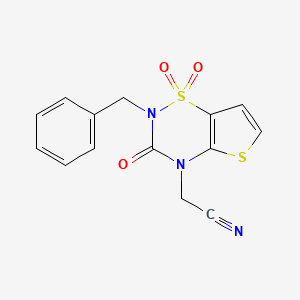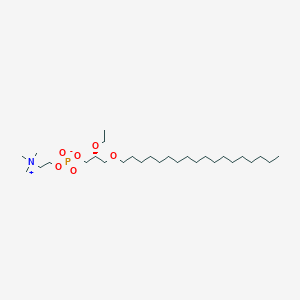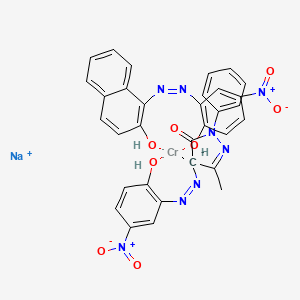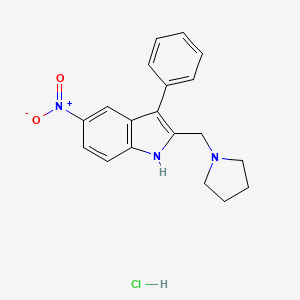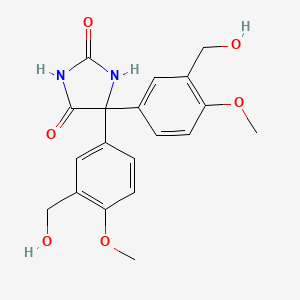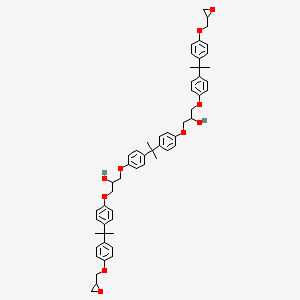
Bisphenol A trimer diglycidyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisphenol A trimer diglycidyl ether is an organic compound derived from bisphenol A and epichlorohydrin. It is a type of epoxy resin, known for its high reactivity and versatility in various applications. This compound is a colorless to pale yellow viscous liquid and is widely used in the production of coatings, adhesives, and composite materials.
准备方法
Synthetic Routes and Reaction Conditions
Bisphenol A trimer diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the bisphenol A, allowing it to react with epichlorohydrin. The reaction conditions usually include temperatures ranging from 50°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with precise control over reaction parameters. The process includes the use of large-scale reactors, efficient mixing, and temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Bisphenol A trimer diglycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various epoxy derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
Bisphenol A trimer diglycidyl ether has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of bio-compatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of dental composites and medical adhesives.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and construction industries.
作用机制
The mechanism of action of bisphenol A trimer diglycidyl ether involves its high reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks. This cross-linking imparts high mechanical strength, chemical resistance, and thermal stability to the resulting materials. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to potential biological effects.
相似化合物的比较
Similar Compounds
Bisphenol A diglycidyl ether: A simpler analog with similar reactivity but lower molecular weight.
Bisphenol F diglycidyl ether: Another analog with different structural properties and reactivity.
Bisphenol S diglycidyl ether: A compound with enhanced thermal stability and chemical resistance.
Uniqueness
Bisphenol A trimer diglycidyl ether is unique due to its higher molecular weight and the presence of multiple epoxide groups, which provide enhanced cross-linking capabilities. This results in materials with superior mechanical properties and chemical resistance compared to its simpler analogs.
属性
CAS 编号 |
57862-49-4 |
|---|---|
分子式 |
C57H64O10 |
分子量 |
909.1 g/mol |
IUPAC 名称 |
1-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H64O10/c1-55(2,39-7-19-47(20-8-39)60-31-45(58)33-62-49-23-11-41(12-24-49)56(3,4)43-15-27-51(28-16-43)64-35-53-37-66-53)40-9-21-48(22-10-40)61-32-46(59)34-63-50-25-13-42(14-26-50)57(5,6)44-17-29-52(30-18-44)65-36-54-38-67-54/h7-30,45-46,53-54,58-59H,31-38H2,1-6H3 |
InChI 键 |
DQAHDHIIRYLNQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(COC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OCC(COC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)OCC8CO8)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


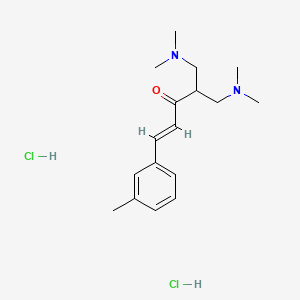

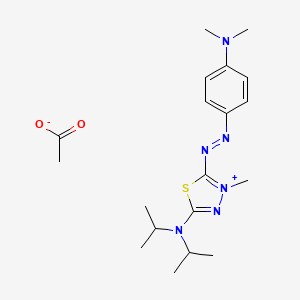
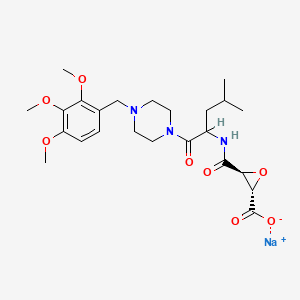
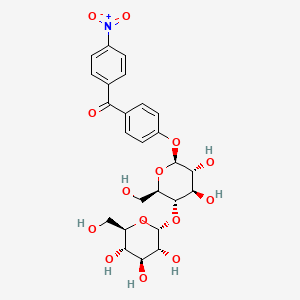
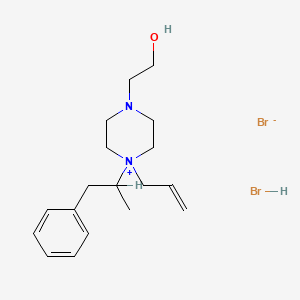
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
